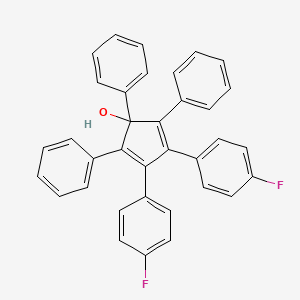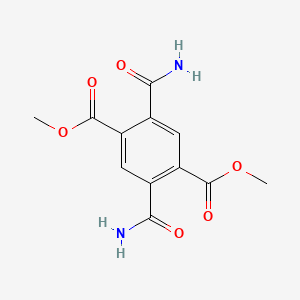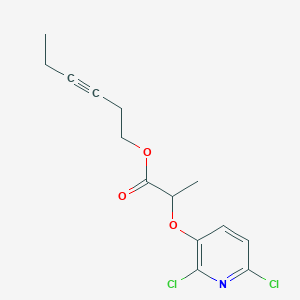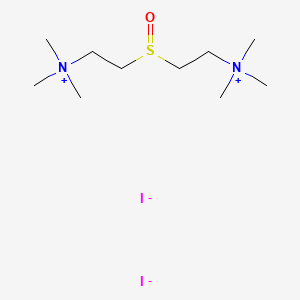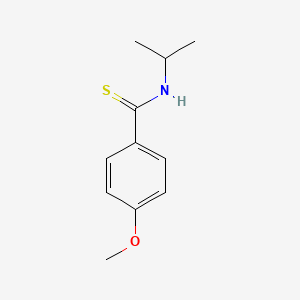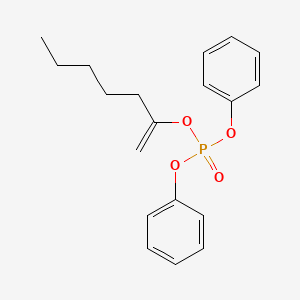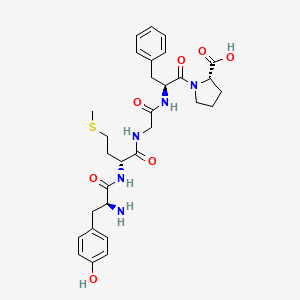![molecular formula C9H18N2O2S B14506289 N-[(2-Sulfanylethyl)carbamoyl]hexanamide CAS No. 64847-73-0](/img/structure/B14506289.png)
N-[(2-Sulfanylethyl)carbamoyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a sulfanylethyl group attached to a carbamoyl moiety, which is further linked to a hexanamide structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently reacts with the amine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]hexanamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide moiety can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Sulfanylethyl)carbamoyl]hexanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]hexanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the carbamoyl moiety can interact with nucleophilic sites in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide
Comparison
N-[(2-Sulfanylethyl)carbamoyl]hexanamide is unique due to its hexanamide structure, which imparts specific hydrophobic properties and influences its reactivity. In contrast, N-[(2-Sulfanylethyl)carbamoyl]benzamide and 4-Amino-N-[(2-sulfanylethyl)carbamoyl]benzenesulfonamide contain aromatic rings, which can affect their electronic properties and interactions with biological targets .
Eigenschaften
CAS-Nummer |
64847-73-0 |
|---|---|
Molekularformel |
C9H18N2O2S |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
N-(2-sulfanylethylcarbamoyl)hexanamide |
InChI |
InChI=1S/C9H18N2O2S/c1-2-3-4-5-8(12)11-9(13)10-6-7-14/h14H,2-7H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
FUZONYMFTUABKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
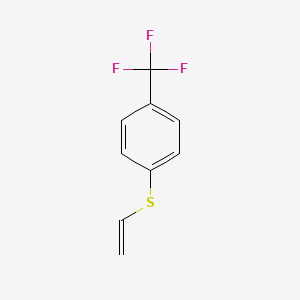
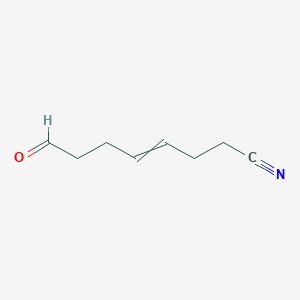
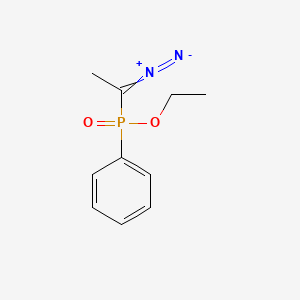
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
